molecular formula C6H12N2 B1633608 3-[Ethyl(methyl)amino]propanenitrile CAS No. 55619-09-5

3-[Ethyl(methyl)amino]propanenitrile

Cat. No.: B1633608
CAS No.: 55619-09-5
M. Wt: 112.17 g/mol
InChI Key: XDZSWBPZWOQXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Ethyl(methyl)amino]propanenitrile is a synthetic compound with varied applications in organic chemistry. Known for its distinctive chemical structure featuring an ethyl group, a methylamino group, and a nitrile group, it has potential utility in research and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Via Reductive Amination: An aldehyde or ketone precursor can be reacted with methylamine under hydrogenation conditions to introduce the methylamino group. The reaction can be catalyzed by palladium on carbon or Raney nickel.

  • Nitrile Introduction: This involves the nucleophilic substitution of a halide precursor with a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods: Production on an industrial scale may employ continuous flow reactors to maximize yields and ensure the purity of the product. Reaction conditions, including temperature and pressure, are optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidation to form corresponding oximes or amides under appropriate conditions.

  • Reduction: Can be reduced to primary amines using hydrogenation or hydride transfer reagents.

  • Substitution: The nitrile group can be involved in nucleophilic substitution reactions, often forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.

  • Reduction: Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation with palladium.

  • Substitution: Alkyl halides and sodium cyanide.

Major Products:

  • From oxidation: Oximes or amides.

  • From reduction: Primary amines.

  • From substitution: Various cyanides or nitriles.

Scientific Research Applications

3-[Ethyl(methyl)amino]propanenitrile is valuable in several fields:

  • Chemistry: Serves as an intermediate in organic synthesis and the creation of more complex molecules.

  • Biology: Used in the synthesis of certain biomolecules or as a probe in biochemical assays.

  • Medicine: Could be a precursor in the synthesis of pharmaceutical compounds.

  • Industry: Utilized in the production of dyes, resins, and other materials requiring nitrile groups.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 3-[Ethyl(methyl)amino]propanenitrile exerts effects varies with its application. In synthetic chemistry, it participates in nucleophilic substitutions and reductions. In biological systems, its activity would depend on the enzymes and molecular pathways involved in its metabolism.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • Propionitrile: Lacks the methylamino group, making it less versatile in certain reactions.

  • 2-Amino-2-methylpropanenitrile: Similar in functionality but the positioning of the amino group changes its reactivity and applications.

Similar Compounds List:

  • Propionitrile

  • 2-Amino-2-methylpropanenitrile

  • 3-Aminopropanenitrile

Each compound has its own unique reactivity and uses, but 3-[Ethyl(methyl)amino]propanenitrile stands out due to its specific combination of functional groups that confer versatile chemical properties.

Properties

IUPAC Name

3-[ethyl(methyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8(2)6-4-5-7/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZSWBPZWOQXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297067
Record name 3-(Ethylmethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55619-09-5
Record name 3-(Ethylmethylamino)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55619-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethylmethylamino)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Ethyl(methyl)amino]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[Ethyl(methyl)amino]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-[Ethyl(methyl)amino]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-[Ethyl(methyl)amino]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-[Ethyl(methyl)amino]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-[Ethyl(methyl)amino]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.